molecular formula C6H8IN3 B3361142 5-Iodo-3,6-dimethylpyrazin-2-amine CAS No. 91416-91-0

5-Iodo-3,6-dimethylpyrazin-2-amine

Cat. No.: B3361142
CAS No.: 91416-91-0
M. Wt: 249.05 g/mol
InChI Key: GYJLMVHQRWCYNK-UHFFFAOYSA-N
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Description

5-Iodo-3,6-dimethylpyrazin-2-amine (CAS No. 91416-91-0; molecular formula: C₆H₈IN₃; molecular weight: 265.06 g/mol) is a halogenated pyrazine derivative featuring an iodine atom at position 5, methyl groups at positions 3 and 6, and an amine group at position 2 . This compound’s structure confers unique electronic and steric properties due to iodine’s polarizability and size, distinguishing it from non-halogenated or differently substituted pyrazines. Potential applications include radiopharmaceuticals (leveraging iodine’s radiolabeling utility) and antiviral therapies, as suggested by analogous iodinated nucleosides .

Properties

IUPAC Name

5-iodo-3,6-dimethylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3/c1-3-5(7)9-4(2)6(8)10-3/h1-2H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJLMVHQRWCYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)I)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60532791
Record name 5-Iodo-3,6-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91416-91-0
Record name 5-Iodo-3,6-dimethyl-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91416-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-3,6-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3,6-dimethylpyrazin-2-amine typically involves the iodination of 3,6-dimethylpyrazin-2-amine. One common method includes the reaction of 3,6-dimethylpyrazin-2-amine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3,6-dimethylpyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-3,6-dimethylpyrazin-2-amine, while coupling reactions can produce various biaryl or heteroaryl derivatives .

Scientific Research Applications

5-Iodo-3,6-dimethylpyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-3,6-dimethylpyrazin-2-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The iodine atom may play a crucial role in its reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Non-Halogenated Pyrazines

5,6-Dimethylpyrazin-2-amine (CAS 6294-70-8; C₆H₉N₃; 123.16 g/mol)
  • Structural Differences : Lacks iodine at position 4.
  • Impact: Reduced molecular weight and lipophilicity compared to the iodinated analog.
  • Applications : Primarily used in agrochemicals or as intermediates in drug synthesis .
3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8; C₆H₉N₃; 123.16 g/mol)
  • Impact : Similar to 5,6-dimethylpyrazin-2-amine, but positional isomerism may alter receptor binding or metabolic stability .

Halogenated Pyrazines

5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine (CAS 55215-64-0; C₆H₆ClF₂N₃; 193.58 g/mol)
  • Structural Differences : Chlorine and fluorine substituents replace iodine; dimethylamine at position 2.
  • Impact : Smaller halogens (Cl, F) reduce steric bulk and alter electronic effects. Fluorine’s electronegativity may enhance metabolic stability, while chlorine increases electrophilicity.
  • Applications : Pharmaceutical intermediate, likely for kinase inhibitors or antimicrobial agents .
3-Chloro-5,6-dimethylpyrazin-2-amine (CAS 39213-71-3; C₆H₈ClN₃; 157.60 g/mol)
  • Structural Differences : Chlorine at position 3 instead of iodine.
  • Impact : Altered halogen position may disrupt resonance effects or steric interactions in biological targets. Higher volatility compared to iodinated analogs.
  • Safety : Associated with hazards (H315-H319-H335: skin/eye irritation, respiratory irritation) .

Iodinated Heterocycles with Similar Bioactivity

5-Iodo-2-pyrimidinone deoxyribonucleoside (IPdR)
  • Structural Differences: Pyrimidinone core vs. pyrazine; deoxyribose moiety.
  • Mechanistic Insight : Inhibits herpes simplex virus (HSV) DNA synthesis by damaging viral DNA templates or replication complexes .

Key Data Comparison

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Notes
5-Iodo-3,6-dimethylpyrazin-2-amine 91416-91-0 C₆H₈IN₃ I, CH₃ (x2), NH₂ 265.06 Radiopharmaceuticals, antivirals (hypothesized)
5,6-Dimethylpyrazin-2-amine 6294-70-8 C₆H₉N₃ CH₃ (x2), NH₂ 123.16 Agrochemical intermediates
5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine 55215-64-0 C₆H₆ClF₂N₃ Cl, F (x2), N(CH₃)₂ 193.58 Kinase inhibitor intermediates
3-Chloro-5,6-dimethylpyrazin-2-amine 39213-71-3 C₆H₈ClN₃ Cl, CH₃ (x2), NH₂ 157.60 Hazardous; irritant

Biological Activity

5-Iodo-3,6-dimethylpyrazin-2-amine is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an iodine atom at the 5-position of the pyrazine ring, which influences its reactivity and biological properties. The synthesis typically involves the iodination of 3,6-dimethylpyrazin-2-amine using iodine and an oxidizing agent in organic solvents like acetonitrile or dichloromethane under controlled conditions.

The precise mechanism of action of this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets within biological systems. The iodine atom may enhance binding affinity to these targets, potentially leading to various biological effects. Further research is necessary to clarify the pathways involved.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing potential as an antibacterial agent. The compound's structural features may contribute to its effectiveness in disrupting microbial cell functions.

Anticancer Potential

There is growing interest in the anticancer properties of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. These findings position it as a candidate for further development in cancer therapeutics.

Research Findings and Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial activityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Study 2Investigate anticancer effectsInduced apoptosis in cancer cell lines with IC50 values indicating potency.
Study 3Assess mechanism of actionSuggested interaction with specific cellular pathways that regulate cell growth and survival.

Case Study: Anticancer Activity

In a controlled study involving human cancer cell lines, this compound was shown to reduce cell viability significantly. The compound triggered apoptosis as evidenced by increased annexin V staining and caspase activation assays. These results highlight its potential as a novel anticancer agent.

Comparison with Related Compounds

This compound can be compared with similar compounds such as:

CompoundStructureBiological Activity
3,6-Dimethylpyrazin-2-amineNo iodine substitutionLower antimicrobial activity
5-Bromo-3,6-dimethylpyrazin-2-amineBromine instead of iodineSimilar but less potent than iodinated analog
5-Chloro-3,6-dimethylpyrazin-2-amineChlorine substitutionReduced reactivity compared to iodine

The presence of iodine in this compound enhances its chemical reactivity and biological efficacy compared to its brominated or chlorinated counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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